3-Chloro-4-(difluoromethoxy)benzenesulfonamide CAS number search
3-Chloro-4-(difluoromethoxy)benzenesulfonamide CAS number search
An In-Depth Technical Guide to 3-Chloro-4-(difluoromethoxy)benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
For researchers, scientists, and drug development professionals, the benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing a multitude of therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-Chloro-4-(difluoromethoxy)benzenesulfonamide, a compound of interest for its potential applications in modern drug discovery. While a dedicated CAS number for this specific molecule is not publicly cataloged, this guide outlines its synthesis from a known precursor, predicts its physicochemical properties, and explores its potential therapeutic applications based on the well-established pharmacology of related structures.
Physicochemical Properties and Structural Analogs
The physicochemical properties of 3-Chloro-4-(difluoromethoxy)benzenesulfonamide can be predicted based on its structural components. The presence of the difluoromethoxy group is anticipated to influence its lipophilicity and metabolic stability, key parameters in drug design. The chloro substituent further modifies its electronic properties and potential for specific interactions with biological targets.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | Not available in public databases | Based on comprehensive searches |
| Molecular Formula | C7H6ClF2NO3S | Deduced from structure |
| Molecular Weight | 257.64 g/mol | Calculated from formula |
| Key Precursor | 3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride | CAS: 1016714-35-4[2] |
| Related Analog | 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide | CAS: 886762-49-8[3][4] |
Synthesis of 3-Chloro-4-(difluoromethoxy)benzenesulfonamide
The synthesis of the target compound is most directly achieved through the amination of its corresponding sulfonyl chloride precursor, 3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride. This is a standard and well-documented transformation in organic chemistry.
Experimental Protocol: Amination of 3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride
Objective: To synthesize 3-Chloro-4-(difluoromethoxy)benzenesulfonamide from 3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride.
Materials:
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3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride (CAS: 1016714-35-4)[2]
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Ammonium hydroxide (aqueous solution, e.g., 28-30%)
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Dichloromethane (DCM) or other suitable organic solvent
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, separatory funnel, etc.)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride in a suitable organic solvent like dichloromethane.
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Amination: Cool the solution in an ice bath. Slowly add an excess (e.g., 5-10 equivalents) of concentrated ammonium hydroxide solution dropwise with vigorous stirring. The reaction is exothermic.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with deionized water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
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Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude 3-Chloro-4-(difluoromethoxy)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Caption: Synthesis workflow for 3-Chloro-4-(difluoromethoxy)benzenesulfonamide.
Potential Therapeutic Applications and Mechanism of Action
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors.[1] The unique combination of chloro and difluoromethoxy substituents on this core suggests several potential therapeutic applications.
Carbonic Anhydrase Inhibition
A primary and well-established role of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[5][6] These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group (-SO2NH2) is crucial for binding to the zinc ion in the active site of carbonic anhydrases. The substituents on the benzene ring modulate the binding affinity and selectivity for different CA isoforms. The presence of a chlorine atom at the meta position has been shown to influence the interaction with CA isoenzymes.[5]
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Other Potential Applications
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Anticancer Agents: Benzenesulfonamide derivatives have been investigated as anticancer agents, often through the inhibition of carbonic anhydrase isoforms like CA IX and XII, which are overexpressed in many tumors.[1]
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Antibacterial Agents: As structural analogs of para-aminobenzoic acid (PABA), sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, blocking folic acid synthesis.[1]
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Kinase Inhibitors: The benzenesulfonamide scaffold has been incorporated into molecules designed to inhibit various protein kinases, which are critical targets in cancer therapy.[7]
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Ion Channel Modulators: Certain benzenesulfonamide compounds have been developed as modulators of voltage-gated sodium channels, with applications in treating conditions like epilepsy.[8]
The specific substitution pattern of 3-Chloro-4-(difluoromethoxy)benzenesulfonamide makes it a compelling candidate for further investigation in these and other therapeutic areas. The difluoromethoxy group, in particular, can enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic profiles.
Conclusion
While 3-Chloro-4-(difluoromethoxy)benzenesulfonamide may not be a commercially available compound with a registered CAS number, its synthesis is straightforward from its sulfonyl chloride precursor. The benzenesulfonamide core, coupled with its specific chloro and difluoromethoxy substituents, positions this molecule as a promising scaffold for the development of novel therapeutic agents, particularly as inhibitors of carbonic anhydrases and potentially other enzyme and receptor targets. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing compound.
References
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MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
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PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]
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PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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EPA. 3-(Difluoromethoxy)benzenesulfonyl chloride Properties. [Link]
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PMC. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]
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ChemSynthesis. N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide. [Link]
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PMC. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. [Link]
- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
Sources
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- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. 886762-49-8|3-Chloro-4-(trifluoromethoxy)benzenesulfonamide|BLD Pharm [bldpharm.com]
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